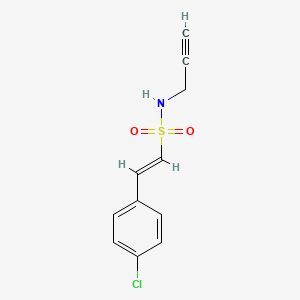![molecular formula C11H13Cl2NO2 B7645626 2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide](/img/structure/B7645626.png)
2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide is a chemical compound used in scientific research. It is a white crystalline powder with a molecular formula of C12H14Cl2NO3. This compound is also known as clofibric acid amide and has a molecular weight of 295.15 g/mol.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide is not well understood. However, it is believed to act as an agonist of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to induce peroxisome proliferation in rat liver. It has also been shown to increase the expression of genes involved in fatty acid metabolism and decrease the expression of genes involved in glucose metabolism in rat liver. In addition, it has been shown to decrease plasma triglyceride levels in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide in lab experiments is that it is a well-characterized compound. It has been extensively studied and its properties are well-known. However, one limitation is that its mechanism of action is not well understood. This makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide. One direction is to study its effects on other organs besides the liver. Another direction is to study its effects on different species of animals. Additionally, it would be interesting to investigate the potential therapeutic uses of this compound, such as its effects on metabolic disorders like diabetes and obesity.
Conclusion
In conclusion, this compound is a well-characterized compound that has been extensively studied in scientific research. Its mechanism of action is not well understood, but it is believed to act as an agonist of PPARs. It has been shown to induce peroxisome proliferation in rat liver and decrease plasma triglyceride levels. There are several future directions for research involving this compound, including studying its effects on other organs and investigating its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide involves the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride to form this compound. The yield of this reaction is around 60%.
Applications De Recherche Scientifique
2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide has been used in various scientific research studies. It has been used as a reference compound in the development of analytical methods for the determination of clofibric acid and its metabolites in environmental matrices. It has also been used in the study of the metabolism of clofibric acid in fish.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-8-2-3-9(13)10(6-8)16-5-4-14-11(15)7-12/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBFRKGJDKZRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)
![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)
![1-[(2-Fluorophenyl)methyl]quinoxalin-2-one](/img/structure/B7645605.png)


![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)